N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S2/c1-14-4-8-16(9-5-14)29(24,25)19(18-3-2-12-28-18)13-20-30(26,27)17-10-6-15(7-11-17)21(22)23/h2-12,19-20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMEGBXQLAGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl intermediate, which is then tosylated to introduce the tosyl group. The final step involves the sulfonation of the nitrobenzene derivative to form the sulfonamide. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group produces an amine derivative .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in having a furan ring and sulfonamide group but differs in other functional groups.
5-(furan-2-yl)-2-furaldehyde: Shares the furan ring but lacks the tosyl and nitrobenzenesulfonamide groups
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound notable for its unique structural characteristics, which include a furan ring, sulfonyl group, and nitrobenzene moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the sulfonamide moiety is capable of forming hydrogen bonds with various biological molecules. These interactions may modulate enzyme activity and influence cellular pathways, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antiproliferative Effects : this compound has shown potential as an antiproliferative agent in various cancer cell lines. Studies have demonstrated that it can inhibit cell growth and induce apoptosis in specific tumor cells, suggesting its utility in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression. For instance, it has been investigated for its effects on histone deacetylase (HDAC) activity, which plays a crucial role in cancer cell proliferation and survival .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Enzyme Inhibition | Potential HDAC inhibitor | |
| Antimicrobial | Preliminary evidence of antibacterial effects |
Case Study 1: Antiproliferative Effects
In a study conducted on various human tumor cell lines, this compound exhibited significant antiproliferative activity with IC50 values indicating effective inhibition at micromolar concentrations. The mechanism was linked to cell cycle arrest and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an HDAC inhibitor. The results indicated that treatment with this sulfonamide led to increased acetylation of histones in treated cells, suggesting a mechanism by which it could modulate gene expression relevant to cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be tailored to maximize yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, sulfonylation, and coupling reactions. Key steps include:
- Protection/deprotection strategies for reactive groups (e.g., amino or hydroxyl) to prevent side reactions.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
- Catalysts : Use of bases (e.g., triethylamine) to neutralize acidic byproducts and stabilize intermediates .
- Optimization : Reaction time, temperature, and stoichiometry must be systematically varied. For example, elevated temperatures (60–80°C) improve sulfonamide bond formation but may degrade nitro groups .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Primary methods :
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., furan proton signals at δ 6.2–7.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for nitro and sulfonyl groups .
- HPLC : Assess purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., varying IC values across enzyme inhibition studies) be resolved?
- Approach :
- Assay standardization : Control variables like buffer pH, ionic strength, and enzyme batch consistency. For example, sulfonamide solubility varies in phosphate vs. Tris buffers, affecting apparent activity .
- Orthogonal assays : Validate results using fluorescence polarization (binding affinity) and isothermal titration calorimetry (thermodynamic parameters) .
- Data interpretation : Use statistical tools (e.g., ANOVA) to identify outliers and assess significance thresholds .
Q. What computational strategies are effective in predicting the binding mode of this compound with target enzymes (e.g., carbonic anhydrase)?
- Methods :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the sulfonamide group and zinc ions in enzyme active sites .
- MD simulations : Track stability of ligand-enzyme complexes over 100-ns trajectories to identify key residues (e.g., Thr199 in carbonic anhydrase) .
- Validation : Compare computational binding energies with experimental IC values to refine force fields .
Q. How can derivatization strategies balance pharmacological activity and physicochemical properties (e.g., solubility, logP)?
- Design principles :
- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to enhance membrane permeability without sacrificing electron-withdrawing effects .
- PEGylation : Introduce polyethylene glycol chains to the furan ring to improve aqueous solubility .
- Experimental validation : Use parallel synthesis to generate a library of derivatives, followed by logP (shake-flask method) and solubility (nephelometry) screening .
Key Considerations for Researchers
- Contradictory evidence : Discrepancies in biological data may arise from assay-specific conditions (e.g., redox-active impurities affecting nitro group stability) .
- Safety protocols : Nitro-containing compounds require handling in fume hoods due to potential mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
